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Compound of Interest

Compound Name: 1-(3,4-Dimethoxyphenyl)ethanol

Cat. No.: B1196505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the secondary alcohol 1-(3,4-
dimethoxyphenyl)ethanol with its common synthetic precursors, the ketone 3,4-

dimethoxyacetophenone, and the aldehyde veratraldehyde. Understanding the distinct

spectroscopic signatures of these compounds is crucial for reaction monitoring, purity

assessment, and structural verification in synthetic chemistry and drug development. This

document presents key experimental data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS),

alongside detailed experimental protocols for the synthesis of the target molecule and the

acquisition of spectroscopic data.

Spectroscopic Data Summary
The transformation of the carbonyl group in the precursors to a hydroxyl group in the final

product, 1-(3,4-dimethoxyphenyl)ethanol, results in characteristic changes in their respective

spectra. The following tables summarize the key spectroscopic data for each compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

1-(3,4-

Dimethoxyphenyl

)ethanol

6.80-6.90 m 3H Ar-H

4.85 q 1H CH-OH

3.88 s 6H 2 x OCH₃

2.05 s 1H OH

1.48 d 3H CH₃

3,4-

Dimethoxyacetop

henone[1][2]

7.58 - 7.53 m 2H Ar-H

6.89 d 1H Ar-H

3.94 s 6H 2 x OCH₃

2.57 s 3H COCH₃

Veratraldehyde 9.84 s 1H CHO

7.43 - 7.41 m 2H Ar-H

6.98 d 1H Ar-H

3.95 s 6H 2 x OCH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound Chemical Shift (δ) [ppm] Assignment

1-(3,4-

Dimethoxyphenyl)ethanol

149.0, 148.5, 138.2, 118.0,

110.8, 109.2
Aromatic C

70.5 CH-OH

55.9, 55.8 2 x OCH₃

25.1 CH₃

3,4-

Dimethoxyacetophenone[1][3]
196.7 C=O

153.3, 149.0, 130.5, 123.2,

110.1, 110.0
Aromatic C

56.0, 55.9 2 x OCH₃

26.1 COCH₃

Veratraldehyde[4] 191.1 C=O

154.5, 149.7, 130.2, 126.8,

110.5, 109.1
Aromatic C

56.2, 56.0 2 x OCH₃

Table 3: FT-IR Spectroscopic Data (KBr Pellet)
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Compound Wavenumber (cm⁻¹) Assignment

1-(3,4-

Dimethoxyphenyl)ethanol
3364 (broad) O-H stretch

3030-2850
C-H stretch (aromatic and

aliphatic)

1590, 1515 C=C stretch (aromatic)

1260, 1030 C-O stretch

3,4-

Dimethoxyacetophenone[1][5]
3000-2840

C-H stretch (aromatic and

aliphatic)

1670 C=O stretch (ketone)

1585, 1510 C=C stretch (aromatic)

1265, 1020 C-O stretch

Veratraldehyde[4] 2850, 2750 C-H stretch (aldehyde)

1685 C=O stretch (aldehyde)

1580, 1510 C=C stretch (aromatic)

1270, 1140 C-O stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

1-(3,4-

Dimethoxyphenyl)ethanol
182 167, 151, 139

3,4-

Dimethoxyacetophenone[1][6]
180 165 (base peak), 137, 79, 77

Veratraldehyde[4][7] 166
165 (base peak), 151, 138,

123, 109, 81
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Synthetic Pathways
1-(3,4-Dimethoxyphenyl)ethanol can be synthesized from its precursors through two primary

routes: the reduction of 3,4-dimethoxyacetophenone or the Grignard reaction of

veratraldehyde.

Reduction Pathway

Grignard Pathway

3,4-Dimethoxyacetophenone

1-(3,4-Dimethoxyphenyl)ethanol

Reduction
(e.g., NaBH₄ or H₂/Catalyst)

Veratraldehyde CH₃MgBr or CH₃MgI

Grignard Reaction

Click to download full resolution via product page

Caption: Synthetic routes to 1-(3,4-Dimethoxyphenyl)ethanol.

Experimental Protocols
Synthesis of 1-(3,4-Dimethoxyphenyl)ethanol
Method A: Reduction of 3,4-Dimethoxyacetophenone via Catalytic Hydrogenation

This process describes the synthesis of 1-(3,4-dimethoxyphenyl)ethanol by the reduction of

3,4-dimethoxyacetophenone using catalytic hydrogenation.

Materials: 3,4-dimethoxyacetophenone, Raney nickel catalyst, water, hydrogen gas, nitrogen

gas.

Procedure:

In a suitable hydrogenation vessel, add 3,4-dimethoxyacetophenone.

A slurry of Raney nickel catalyst in water is then added.
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The reactor is sealed and flushed first with nitrogen and then with hydrogen.

The reaction mixture is heated to 50-100°C under a hydrogen pressure of 5-10 bar.

The reaction is monitored until the theoretical amount of hydrogen is consumed.

After cooling and venting the reactor, the catalyst is filtered off.

The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is

removed under reduced pressure to yield the crude product.

Purification can be achieved by distillation under reduced pressure or recrystallization.

Method B: Grignard Reaction of Veratraldehyde

This protocol outlines the synthesis of 1-(3,4-dimethoxyphenyl)ethanol from veratraldehyde

using a Grignard reagent.[8]

Materials: Magnesium turnings, methyl iodide or methyl bromide, anhydrous diethyl ether,

veratraldehyde, saturated aqueous ammonium chloride solution, hydrochloric acid (dilute).

Procedure:

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel,

and a magnetic stirrer, place magnesium turnings.

Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the

reaction.

A solution of methyl iodide or methyl bromide in anhydrous diethyl ether is added dropwise

from the dropping funnel at a rate that maintains a gentle reflux.

After the addition is complete, the mixture is stirred until the magnesium is consumed.

A solution of veratraldehyde in anhydrous diethyl ether is then added dropwise to the

Grignard reagent at 0°C.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1196505?utm_src=pdf-body
https://patents.google.com/patent/EP1000005B1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction mixture is allowed to warm to room temperature and stirred for several hours.

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride

solution.

The mixture is then acidified with dilute hydrochloric acid to dissolve the magnesium salts.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is evaporated to give the crude product.

Purification is performed by column chromatography or distillation under reduced

pressure.

Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Data Acquisition: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz). For

¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise

ratio.

FT-IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of

4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography.

Ionization: Use electron ionization (EI) at 70 eV.

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
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Caption: General experimental workflow for synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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